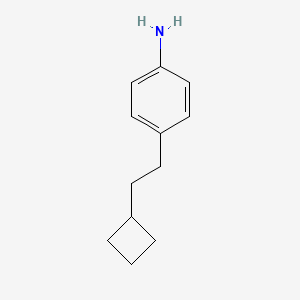![molecular formula C20H22N2O5 B12077308 L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an alanine residue, a phenylmethoxycarbonyl group, and a phenylalanyl group. This compound is often used in various chemical and biochemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) typically involves the protection of the amino group of alanine with a phenylmethoxycarbonyl group. This is followed by the coupling of the protected alanine with D-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with each step involving the protection and deprotection of functional groups to ensure the correct sequence and structure of the final product.
化学反応の分析
Types of Reactions
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenylmethoxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the protecting groups.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used to substitute the phenylmethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can result in the removal of protecting groups to yield free amino acids.
科学的研究の応用
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of protein structure and function, as well as in enzyme assays.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
作用機序
The mechanism of action of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without premature degradation. The compound’s effects are mediated through its ability to form stable peptide bonds and interact with other biomolecules.
類似化合物との比較
Similar Compounds
- L-Alanine, N-[O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-, phenyl ester
- L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]
- L-Alanine, N-[(phenylmethoxy)carbonyl]-, [[2-(1,1-dimethylethoxy)-2-oxoethyl]imino]di-2,1-ethanediyl ester
Uniqueness
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific biochemical reactions and pathways that similar compounds may not be able to.
特性
分子式 |
C20H22N2O5 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17+/m0/s1 |
InChIキー |
LEJTXQOVOPDGHS-WMLDXEAASA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)
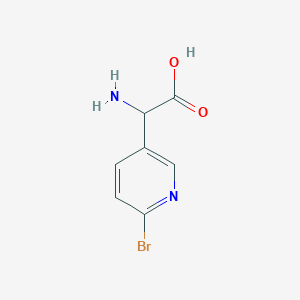
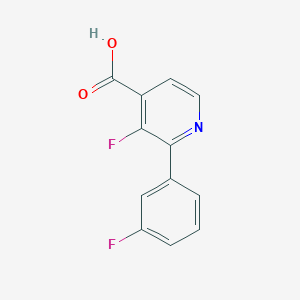

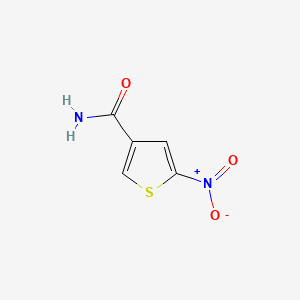
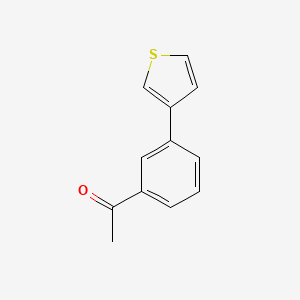
![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)


![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
